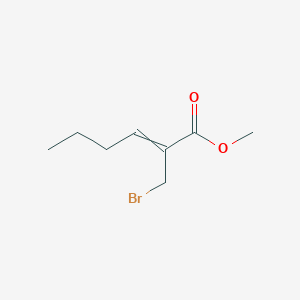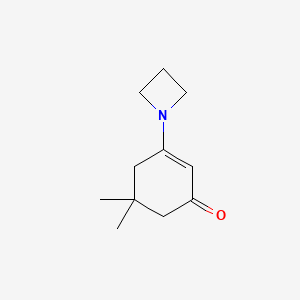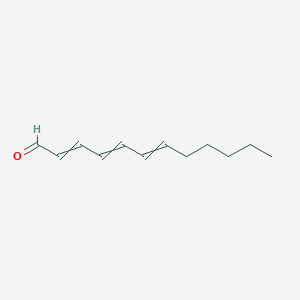![molecular formula C6H11Cl3O B14417639 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane CAS No. 81308-01-2](/img/structure/B14417639.png)
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H11Cl3O. It is a chlorinated ether, which means it contains both chlorine atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including solvents and intermediates for polymer synthesis.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether functional group.
1,3-Dichloro-2-propanol: Contains hydroxyl groups instead of the ether linkage, leading to different reactivity and applications.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different structural and chemical properties.
Uniqueness
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is unique due to its combination of chlorinated and ether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler chlorinated hydrocarbons. Its reactivity and versatility make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
81308-01-2 |
|---|---|
Molekularformel |
C6H11Cl3O |
Molekulargewicht |
205.5 g/mol |
IUPAC-Name |
1,3-dichloro-2-(1-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2-7)10-6(3-8)4-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
UJLNYAYQTNJCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)


![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)

![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)


